molecular formula C6H10O2 B1628067 4-Methyl-3-oxopentanal CAS No. 25044-03-5

4-Methyl-3-oxopentanal

Cat. No.: B1628067
CAS No.: 25044-03-5
M. Wt: 114.14 g/mol
InChI Key: ZJCLDUPTGISKMK-UHFFFAOYSA-N
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Description

Nomenclature and Definitive Structural Features of 4-Methyl-3-oxopentanal

The compound's systematic IUPAC name is this compound. sigmaaldrich.com This name precisely describes its molecular architecture: a five-carbon "pentan-" chain with an aldehyde ("-al") at position 1, a ketone ("3-oxo-") at position 3, and a methyl group ("4-methyl-") at position 4. vedantu.com Its molecular formula is C₆H₁₀O₂. chemicalbook.com

The key structural feature of this compound is the presence of both an aldehyde and a ketone group, separated by a methylene (B1212753) group (a β-dicarbonyl arrangement). This bifunctionality is central to its chemical behavior. The aldehyde group is located at the terminus of the carbon chain, while the ketone is internal. This structural arrangement allows for differential reactivity at the two carbonyl sites.

Like other β-dicarbonyl compounds, this compound can exist as a mixture of keto and enol tautomers. pearson.comrsc.org Tautomerism involves the migration of a proton and the shifting of a double bond. The enol form is stabilized by the formation of a conjugated system and, in some cases, an intramolecular hydrogen bond. researchgate.netcdnsciencepub.com The equilibrium between the keto and enol forms is influenced by factors such as the solvent. researchgate.net While the keto form is generally more stable, the presence of the enol tautomer is crucial for many of its reactions. pearson.com

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name This compound sigmaaldrich.com
CAS Number 25044-03-5 chemicalbook.com
Molecular Formula C₆H₁₀O₂ chemicalbook.com
Molecular Weight 114.14 g/mol chemicalbook.com
Canonical SMILES CC(C)C(=O)CC=O guidechem.com
InChI Key ZJCLDUPTGISKMK-UHFFFAOYSA-N sigmaaldrich.com
Topological Polar Surface Area 34.1 Ų guidechem.com

| Predicted pKa | 5.84 ± 0.23 guidechem.com |

Significance as a Bifunctional Carbonyl Compound in Synthetic Methodologies

Bifunctional compounds, which possess two reactive functional groups, are valuable building blocks in organic synthesis. albany.eduexlibrisgroup.com this compound, as a bifunctional dicarbonyl compound, offers two distinct sites for chemical reactions: the aldehyde and the ketone. The aldehyde group is generally more electrophilic and susceptible to nucleophilic attack than the ketone group. This difference in reactivity can be exploited to achieve selective transformations.

The dual functionality of this compound makes it a useful intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. acs.org The general reactivity pattern for bifunctional carbonyl compounds includes:

Nucleophilic Addition : The carbonyl groups can react with various nucleophiles. Selective reaction at the more reactive aldehyde group is often possible. For instance, the formyl group of bifunctional carbonyl compounds can undergo chemoselective allylation. acs.org

Condensation Reactions : The presence of α-hydrogens (on the carbon between the two carbonyls) allows for enolate formation, which can then participate in aldol-type condensation reactions.

Cyclization : Intramolecular reactions between the two functional groups, or with an added reagent that reacts with both, can lead to the formation of five- or six-membered rings, which are common motifs in natural products and pharmaceuticals. rsc.org

The ability to perform one-pot syntheses of nitrogen heterocycles has been demonstrated using bifunctional carbonyl compounds, where an initial selective reaction at the aldehyde group initiates a cascade of bond-forming events. acs.org

Overview of Current Research Landscape and Identification of Knowledge Gaps

While specific research on this compound is not extensively documented in readily available literature, significant research exists for the closely related and structurally similar compound, 4-oxopentanal (B105764). This research provides insights into the potential areas of relevance for this compound.

A major area of current research involving 4-oxopentanal is in atmospheric chemistry. It has been identified as a significant product from the ozonolysis of terpenes such as geraniol (B1671447), which are common indoor fragrances. researchgate.netacs.org The reaction of these volatile organic compounds with ozone or hydroxyl radicals in the atmosphere can generate secondary organic aerosols (SOA). researchgate.net Specifically, 4-oxopentanal is known to be a precursor in the formation of brown carbon (BrC), which are light-absorbing organic particles that can affect the Earth's radiative balance. uci.edu Studies have shown that 4-oxopentanal can react with ammonia (B1221849) or ammonium (B1175870) sulfate (B86663) to form light-absorbing compounds, with 2-methyl pyrrole (B145914) identified as a key intermediate in this browning process. uci.edu

Knowledge Gaps:

Specific Synthetic Applications : While the potential of bifunctional carbonyls in synthesis is well-established, detailed studies on the specific synthetic utility of this compound, including reaction yields and stereochemical outcomes, are limited.

Atmospheric Chemistry : The atmospheric chemistry of 4-oxopentanal is an active area of investigation. uci.eduresearchgate.net However, the specific role and reaction kinetics of its methylated analog, this compound, which could also potentially be formed from the degradation of larger biogenic volatile organic compounds, remains largely unexplored.

Keto-Enol Tautomerism Studies : Detailed experimental and computational studies on the keto-enol equilibrium of this compound in different environments are not widely available. Understanding this equilibrium is fundamental to predicting its reactivity. rsc.orgacs.org

Biochemical Interactions : The interactions of its structural analog, 4,4-Dimethyl-3-oxo-pentanal, with enzymes have been noted as a subject of biochemical research. Similar investigations into this compound could reveal potential roles in metabolic pathways but appear to be a gap in current knowledge.

The existing research on similar compounds suggests that this compound is a molecule with potential significance in both synthetic organic chemistry and atmospheric science, warranting further investigation to fill these knowledge gaps.

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₆H₁₀O₂
4-Oxopentanal C₅H₈O₂
4,4-Dimethyl-3-oxo-pentanal C₇H₁₂O₂
2-Methyl Pyrrole C₅H₇N
Geraniol C₁₀H₁₈O
Acetone C₃H₆O
Glycolaldehyde C₂H₄O₂
Ammonia NH₃

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-oxopentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(2)6(8)3-4-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCLDUPTGISKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564006
Record name 4-Methyl-3-oxopentanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25044-03-5
Record name 4-Methyl-3-oxopentanal
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-oxopentanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Environmental Formation Mechanisms of 4 Methyl 3 Oxopentanal

Laboratory Synthesis Methodologies

The creation of 4-Methyl-3-oxopentanal in a laboratory setting can be achieved through various synthetic routes, often involving the careful manipulation of precursor compounds and reaction conditions to achieve the desired product with high purity and yield.

Direct Synthesis Routes from Precursor Compounds (e.g., 3-Methyl-2-butanone, Triethyl orthoformate)

One documented method for synthesizing this compound involves the reaction of 3-Methyl-2-butanone with triethyl orthoformate. chemsrc.com This approach leverages the reactivity of the ketone (3-Methyl-2-butanone) and the orthoester (triethyl orthoformate) to construct the target molecule. chemsrc.com The reaction likely proceeds through the formation of an enol or enolate intermediate from 3-Methyl-2-butanone, which then reacts with the electrophilic carbon of the triethyl orthoformate. Subsequent hydrolysis of the resulting intermediate would then yield the final product, this compound.

Another potential, though less direct, synthetic strategy could involve the aldol (B89426) condensation. This type of reaction involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can be a precursor to compounds like this compound. smolecule.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of any synthetic method is highly dependent on the optimization of reaction conditions. For the synthesis of related compounds, such as N′-aryl-N-cyanoformamidines from primary amines, triethyl orthoformate, and cyanoamide, the choice of solvent has been shown to be critical. researchgate.net For instance, using toluene (B28343) as a solvent allows for the azeotropic removal of ethanol, which can drive the reaction to completion and result in high yields. researchgate.net Similar principles of optimizing temperature, catalyst, and solvent are crucial for maximizing the yield and selectivity of this compound. The removal of byproducts, such as alcohol formed during the reaction with triethyl orthoformate, can significantly shift the reaction equilibrium towards the desired product.

Environmental and Atmospheric Formation Mechanisms

This compound is not only a laboratory-synthesized compound but is also formed through natural processes in the environment, particularly in the atmosphere. Its presence has been linked to the oxidation of biogenic volatile organic compounds (BVOCs).

Product Formation via Ozonolysis of Biogenic Volatile Organic Compounds (e.g., γ-Terpinene)

The ozonolysis of terpenes, which are volatile organic compounds emitted in large quantities by vegetation, is a significant source of various oxidation products in the troposphere. future4200.com The reaction between ozone and the carbon-carbon double bonds in these terpenes leads to the formation of a highly unstable primary ozonide, which then decomposes into a Criegee intermediate and a carbonyl compound. future4200.comacs.org

Specifically, the ozonolysis of γ-terpinene has been identified as a source of this compound. researchgate.net Studies have shown that the reaction of γ-terpinene with ozone produces a range of oxidation products, with this compound being one of the main compounds observed, with molar yields ranging from 5% to 8%. researchgate.net This process contributes to the formation of secondary organic aerosols (SOAs), which have significant impacts on air quality and climate. nih.govresearchgate.net The formation of 4-oxopentanal (B105764), a structurally similar compound, has also been observed from the ozonolysis of other precursors like squalene (B77637), a component of human skin oils, highlighting the diverse sources of such dicarbonyls in indoor and outdoor environments. acs.org

Mechanistic Elucidation of Radical-Initiated Degradation Pathways

In addition to ozonolysis, the degradation of volatile organic compounds can be initiated by reactions with hydroxyl radicals (OH), which are highly reactive oxidants in the atmosphere. future4200.comresearchgate.net The reaction of OH radicals with terpenes and other unsaturated hydrocarbons can lead to the formation of a variety of oxygenated products, including this compound.

For example, the OH radical-initiated oxidation of geraniol (B1671447) has been proposed to form 4-oxopentanal. researchgate.net The mechanism involves the addition of the OH radical to the double bonds of the precursor molecule, followed by reaction with molecular oxygen and subsequent fragmentation of the resulting radical to yield smaller carbonyl compounds. researchgate.net Similarly, the reaction of OH radicals with α-terpineol is another pathway that has been theoretically shown to produce 4-oxopentanal. rsc.org These radical-initiated pathways are crucial for understanding the complete atmospheric lifecycle of biogenic volatile organic compounds and their contribution to the formation of secondary pollutants like this compound.

Secondary Formation in Complex Environmental Matrices

This compound is a secondary atmospheric contaminant, meaning it is not directly emitted into the environment but rather formed through chemical reactions of other primary pollutants. Its presence is significant in various environmental settings, particularly in indoor and outdoor air, where it contributes to the formation of secondary organic aerosols (SOA). The formation of this compound is intricately linked to the atmospheric oxidation of various volatile organic compounds (VOCs), primarily terpenes and their derivatives, which are emitted from both natural and anthropogenic sources.

The key mechanisms for the secondary formation of this compound in complex environmental matrices involve gas-phase reactions with major atmospheric oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•). These reactions lead to the fragmentation of larger organic molecules, yielding a variety of smaller, often oxygenated, products, including this compound.

Ozonolysis of Terpenes:

A primary pathway for the formation of this compound is the ozonolysis of terpenes, a large class of organic compounds produced by plants. For instance, the reaction of γ-terpinene with ozone has been shown to produce this compound with a molar yield of 5-8%. researchgate.netresearchgate.net Similarly, the ozonolysis of terpinolene (B10128) is another identified source. nih.gov The mechanism involves the initial addition of ozone to the double bonds of the terpene molecule, forming an unstable primary ozonide which then decomposes into a carbonyl compound and a Criegee intermediate. Subsequent reactions of these intermediates can lead to the formation of this compound.

The ozonolysis of squalene, a triterpene found in human skin lipids, is a notable source of this compound in indoor environments. This highlights the importance of human presence in influencing indoor air chemistry.

Oxidation by Hydroxyl Radicals:

Hydroxyl radicals are highly reactive species in the atmosphere and play a crucial role in the degradation of many VOCs. The reaction of •OH with certain terpenes and their oxidation products can also yield this compound. For example, the gas-phase reaction of MVT (not fully specified in the provided context) with •OH radicals leads to the formation of 4-oxopentanal. future4200.com The reaction of geraniol with •OH radicals is another pathway that likely produces this compound. researchgate.net This process typically involves the addition of the hydroxyl radical to a double bond, followed by reaction with molecular oxygen and subsequent fragmentation of the resulting radical.

Nitrate Radical Reactions:

During nighttime, in the absence of sunlight, nitrate radicals (NO₃•) can become a significant oxidant. The reaction of terpinolene with nitrate radicals has been proposed to form 4-oxopentanal. nih.gov

Formation in Secondary Organic Aerosols (SOA):

This compound is a key precursor in the formation and aging of secondary organic aerosols (SOA). In aqueous environments within aerosol particles, such as cloud or fog droplets, this compound can undergo further reactions. For instance, it can react with ammonia (B1221849) or ammonium (B1175870) sulfate (B86663) to form nitrogen-containing compounds like 2-methyl pyrrole (B145914). uci.eduacs.orgnih.gov While 2-methyl pyrrole itself doesn't absorb visible light, it can further react with this compound to produce larger, conjugated molecules known as brown carbon (BrC), which can absorb solar radiation and impact the Earth's radiative balance. uci.eduacs.orgnih.gov The evaporation of water from these aqueous solutions can significantly accelerate the formation of brown carbon, indicating the importance of dehydration processes. uci.eduacs.orgnih.gov

The following table summarizes the key precursors and reaction conditions leading to the secondary formation of this compound in various environmental matrices.

PrecursorOxidantEnvironmental MatrixKey Findings
γ-TerpineneOzone (O₃)Gas-phase (Atmosphere)Molar yield of 5-8% for this compound. researchgate.netresearchgate.net
TerpinoleneOzone (O₃), Nitrate Radical (NO₃•)Gas-phase (Atmosphere)Identified as a product of both ozonolysis and nitrate radical reactions. nih.gov
SqualeneOzone (O₃)Gas-phase (Indoor Air)Significant source in indoor environments due to its presence in skin lipids.
GeraniolHydroxyl Radical (•OH)Gas-phase (Atmosphere)Likely formation pathway through OH addition and subsequent reactions. researchgate.net
MVTHydroxyl Radical (•OH)Gas-phase (Atmosphere)Leads to the formation of 4-oxopentanal. future4200.com
This compoundAmmonia/Ammonium SulfateAqueous Aerosol PhaseForms 2-methyl pyrrole, a precursor to brown carbon. uci.eduacs.orgnih.gov

The secondary formation of this compound is a complex process influenced by a variety of factors including the specific precursor VOCs present, the concentration of atmospheric oxidants, and environmental conditions such as humidity and temperature. Its role as a precursor to brown carbon in secondary organic aerosols highlights its importance in atmospheric chemistry and climate.

Chemical Reactivity and Mechanistic Studies of 4 Methyl 3 Oxopentanal

Reactivity of the Aldehyde Moiety

The aldehyde group in 4-methyl-3-oxopentanal is generally more reactive towards nucleophiles than the ketone group due to less steric hindrance and greater electrophilicity of the aldehyde carbon. pdx.edumerithub.com

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde moiety of this compound can be selectively oxidized to the corresponding carboxylic acid, yielding 4-methyl-3-oxopentanoic acid. This transformation can be achieved using various oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The reaction involves the conversion of the aldehyde group (-CHO) to a carboxylic acid group (-COOH) while leaving the ketone group intact under controlled conditions.

Table 1: Oxidation of this compound

Oxidizing Agent Product
Potassium permanganate (KMnO₄) 4-Methyl-3-oxopentanoic acid

Nucleophilic Addition Reactions (e.g., Hydride Reductions, Organometallic Additions)

The aldehyde carbonyl is susceptible to nucleophilic attack. Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), can selectively reduce the aldehyde to a primary alcohol. brainly.com This results in the formation of 4-methyl-3-oxopentan-1-ol. The choice of reducing agent is crucial; NaBH₄ is a milder reagent that typically reduces aldehydes and ketones, while LiAlH₄ is a much stronger reducing agent. chemistry-solutions.com

Organometallic reagents, like Grignard reagents (R-MgX) and organolithium compounds (R-Li), also readily add to the aldehyde carbonyl. This reaction is a powerful method for forming new carbon-carbon bonds. pdx.edu For instance, the addition of a Grignard reagent to this compound would primarily occur at the aldehyde carbon, leading to a secondary alcohol after protonation. pdx.edu The general mechanism for nucleophilic addition involves the attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated. ksu.edu.sa

Reactivity of the Ketone Moiety

While generally less reactive than the aldehyde, the ketone group in this compound can also undergo a variety of chemical reactions.

Condensation Reactions (e.g., Aldol (B89426) Condensations, Knoevenagel Condensations)

The ketone functionality can participate in condensation reactions. In an aldol condensation, the ketone can act as either the nucleophilic enolate or the electrophilic carbonyl component, although the aldehyde is more electrophilic. ncert.nic.iniitk.ac.in Intramolecular aldol condensation is also a possibility for dicarbonyl compounds, potentially leading to the formation of cyclic products. libretexts.org

The Knoevenagel condensation is another important reaction, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com The product is typically an α,β-unsaturated dicarbonyl compound. wikipedia.org This reaction is a modification of the aldol condensation and is widely used in organic synthesis. sigmaaldrich.comsci-hub.se

Derivatization Reactions for Characterization or Transformation

Both the aldehyde and ketone groups can undergo derivatization reactions, which are useful for both characterization and further synthetic transformations. These reactions often involve nucleophilic addition followed by elimination of water. For example, reaction with hydrazines can form hydrazones, and reaction with hydroxylamine (B1172632) can form oximes. These derivatives are often crystalline solids with sharp melting points, which can aid in the identification of the original carbonyl compound.

For analytical purposes, especially in complex mixtures like environmental or biological samples, derivatization is often employed to enhance detectability and chromatographic separation. nih.gov Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are commonly used to derivatize carbonyl compounds for analysis by gas chromatography/mass spectrometry (GC/MS). oup.comresearchgate.netnih.gov

Interplay of Functional Groups

The presence of both an aldehyde and a ketone in this compound leads to a complex interplay of reactivity. The relative reactivity of the two carbonyl groups can be influenced by steric hindrance and electronic effects. The aldehyde is generally more susceptible to nucleophilic attack. pdx.edumerithub.com This differential reactivity allows for selective transformations at one carbonyl group while leaving the other intact, providing a powerful tool for the synthesis of complex molecules.

The α-hydrogens located between the two carbonyl groups exhibit increased acidity due to the electron-withdrawing effects of both carbonyls, making them susceptible to deprotonation to form an enolate. This enolate can then participate in various reactions, such as alkylation or condensation.

Intramolecular Reactions and Cyclization Pathways

This compound, possessing both an aldehyde and a ketone functional group, exhibits a rich and complex intramolecular reactivity. A key reaction pathway involves its cyclization, particularly in the presence of ammonia (B1221849) or ammonium (B1175870) salts. This process is of significant interest in atmospheric chemistry, as this compound is considered a relevant compound in the formation of brown carbon, which can impact the Earth's radiative balance. uci.edu

The proposed mechanism for this cyclization begins with the reaction of the aldehyde group with ammonia, leading to a carbonyl-imine conversion. This is followed by an intramolecular cyclization to form 2-methyl pyrrole (B145914). researchgate.net While 2-methyl pyrrole itself does not absorb visible light, it can undergo further reactions with another molecule of this compound, leading to the formation of larger, light-absorbing oligomers, which are characteristic of brown carbon. uci.eduresearchgate.net This reaction is notably accelerated by the evaporation of the aqueous solution, highlighting the importance of dehydration in the formation of these chromophoric products. uci.edu

Studies have shown that this browning process is not limited to reactions with ammonia. A broad range of amino acids and amines can also react with this compound to produce brown carbon, suggesting a common underlying mechanism involving the 1,4-dicarbonyl structure of the molecule. uci.edu

Regioselectivity and Stereoselectivity in Multifunctional Transformations

The presence of two distinct carbonyl groups in this compound—an aldehyde and a ketone—raises questions of regioselectivity in its reactions. The aldehyde group is generally more electrophilic and less sterically hindered than the ketone group, making it the primary site for nucleophilic attack.

In the context of multifunctional transformations, such as tandem reactions, the selective reaction at one carbonyl group allows for subsequent intramolecular reactions involving the other. For instance, in a proposed one-pot sequential organocatalytic Michael-Tishchenko-lactonization reaction, an initial Michael addition to an enal could be followed by an intramolecular Tishchenko reaction involving the aldehyde and a newly formed ketone, ultimately leading to a lactone. uva.es The stereochemical outcome of such transformations is dictated by the coordination of a metal catalyst to both carbonyl groups, leading to a preferred diastereomeric complex where substituents occupy equatorial positions to minimize steric hindrance. uva.es The subsequent hydride transfer then proceeds through a six-membered transition state, controlling the stereochemistry at the newly formed chiral centers. uva.es

Furthermore, in reactions like the synthesis of tropane (B1204802) derivatives, this compound can be used as a key building block where its dicarbonyl nature is exploited in a controlled manner to construct complex molecular architectures. acs.org

Tautomeric Equilibria and Dynamics

Keto-Enol Tautomerism and Equilibrium Constant Determination

Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomers. masterorganicchemistry.comlibretexts.org Tautomers are constitutional isomers that readily interconvert. masterorganicchemistry.com The equilibrium between the keto and enol forms is a dynamic process that can be catalyzed by either acid or base. libretexts.org

Generally, for simple aldehydes and ketones, the keto form is thermodynamically more stable and predominates at equilibrium. masterorganicchemistry.com However, the presence of other functional groups can influence this equilibrium. For β-dicarbonyl compounds, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation, sometimes becoming the major species in solution. libretexts.orgthermofisher.com

Influence of Solvent, Temperature, and Substituents on Tautomeric Preferences

The position of the keto-enol equilibrium is sensitive to several external factors.

Solvent: The polarity of the solvent plays a crucial role. Nonpolar solvents tend to favor the enol form, particularly if intramolecular hydrogen bonding can occur, as this minimizes unfavorable interactions with the solvent. irb.hr In contrast, polar solvents can form hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium in its favor. irb.hr

Temperature: An increase in temperature generally shifts the equilibrium towards the more polar tautomer, which is often the keto form. irb.hr Studies on related β-triketones have shown a dramatic decrease in the percentage of the dienol form with a corresponding increase in the triketo form as the temperature is raised. irb.hr

Substituents: The electronic nature of substituents can also influence tautomeric preferences. Electron-withdrawing groups can affect the acidity of the α-hydrogens and the stability of the resulting enolate and enol forms. Conversely, electron-donating groups can also impact the equilibrium. irb.hr

Mechanisms of Tautomeric Interconversion

The interconversion between the keto and enol forms of this compound can be catalyzed by both acids and bases.

Acid-Catalyzed Mechanism: In the presence of an acid, the carbonyl oxygen is first protonated, forming an oxonium ion. This increases the acidity of the α-hydrogens. A weak base (like the solvent) can then remove an α-hydrogen, leading to the formation of the C=C double bond of the enol. libretexts.org

Base-Catalyzed Mechanism: A base can directly deprotonate the α-carbon, forming an enolate ion. This enolate is a resonance-stabilized intermediate. Subsequent protonation of the enolate oxygen by a protic solvent or a weak acid yields the enol tautomer. libretexts.org

These interconversion processes are generally rapid, and the individual tautomers are typically not isolated, although their presence and relative concentrations can be readily observed spectroscopically. masterorganicchemistry.com

Advanced Spectroscopic and Analytical Characterization of 4 Methyl 3 Oxopentanal

Application of High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the precise molecular architecture of 4-Methyl-3-oxopentanal by probing its atomic and electronic structure.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum gives distinct signals for each unique proton environment. The aldehyde proton (-CHO) is expected to appear significantly downfield, typically in the range of 9-10 ppm, as a triplet due to coupling with the adjacent methylene (B1212753) protons. libretexts.org The methylene protons (C2-H₂) would resonate around 2.5-2.9 ppm as a doublet of doublets or a more complex multiplet. The methine proton (C4-H) is expected in the 2.2-2.7 ppm region as a multiplet (septet) due to coupling with the six protons of the two methyl groups. The two methyl groups (-CH₃) attached to C4 would appear as a doublet around 1.1-1.3 ppm.

¹³C NMR: The carbon NMR spectrum confirms the presence of the six carbon atoms in unique environments. The highly deshielded carbonyl carbons of the aldehyde and ketone are the most prominent, typically appearing in the 190-210 ppm region. organicchemistrydata.org The aldehyde carbon (C1) is generally found at the lower end of this range compared to the ketone carbon (C3). researchgate.net The methylene carbon (C2) and methine carbon (C4) would appear further upfield, followed by the methyl carbons (C5 and the methyl branch) at the highest field (lowest ppm value). organicchemistrydata.org

2D NMR: Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), are crucial for confirming the connectivity of the proton network. emerypharma.com A COSY spectrum would show cross-peaks connecting the aldehyde proton (C1-H) to the methylene protons (C2-H₂), which in turn would show correlation to the methine proton (C4-H). creative-biostructure.com The methine proton would also exhibit a strong cross-peak with the methyl group protons, confirming the isopropyl-like fragment. Heteronuclear techniques like HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, providing definitive assignment of the ¹³C spectrum. creative-biostructure.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

Atom Position Proton (¹H) Signal Predicted ¹H Shift (ppm) Carbon (¹³C) Signal Predicted ¹³C Shift (ppm)
C1Aldehyde (-CHO)~9.7 (triplet)C1~202
C2Methylene (-CH₂-)~2.8 (doublet)C2~45
C3Ketone (C=O)N/AC3~210
C4Methine (-CH-)~2.6 (septet)C4~41
C5Methyl (-CH₃)~1.1 (doublet)C5~18
C4-MethylMethyl (-CH₃)~1.1 (doublet)C4-Methyl~18

HRMS is a powerful tool for determining the elemental composition and probing the fragmentation pathways of a molecule.

Exact Mass: The molecular formula of this compound is C₆H₁₀O₂. High-resolution mass spectrometry can measure the mass of the molecular ion with high precision, allowing for the confirmation of this elemental composition. The expected exact mass is approximately 114.0681 u. chemsrc.com

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion can undergo characteristic fragmentation. Key fragmentation pathways for this compound would include alpha-cleavage adjacent to the carbonyl groups. This could lead to the loss of an isopropyl radical ([M-43]⁺) or a formyl radical ([M-29]⁺). Another prominent fragmentation would be the McLafferty rearrangement, if sterically feasible, involving the transfer of a gamma-hydrogen. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for identification. researchgate.net

IR and Raman spectroscopy probe the vibrational modes of the molecule, providing characteristic signatures for its functional groups. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the two carbonyl groups. The aldehyde C=O stretch typically appears at a higher frequency (around 1720-1740 cm⁻¹) than the ketone C=O stretch (around 1705-1725 cm⁻¹). apacwomen.ac.in The presence of two distinct peaks in this region would be strong evidence for the dicarbonyl structure. Additionally, the aldehyde C-H stretch shows characteristic bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. up.ac.za

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
AldehydeC=O Stretch1720 - 1740Moderate
AldehydeC-H Stretch~2720, ~2820Weak
KetoneC=O Stretch1705 - 1725Moderate
Alkyl GroupsC-H Stretch2850 - 3000Strong

UV-Vis spectroscopy provides insights into the electronic structure of the molecule by measuring the absorption of UV and visible light.

The carbonyl groups in this compound contain non-bonding electrons (n) and π-orbitals. The most prominent electronic transition for isolated carbonyls is the weak n → π* transition, which occurs in the near-UV region, typically between 270-300 nm. rsc.org Because there are two carbonyl groups in the molecule, the UV-Vis spectrum may show a broad absorption band in this region, potentially with some structure resulting from the superposition of the transitions from the aldehyde and ketone moieties. uci.edu The exact position and intensity of the absorption maximum can be influenced by the solvent environment. rsc.org

Chromatographic Methods for Separation, Identification, and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Given its volatility, this compound is well-suited for analysis by Gas Chromatography. rsc.org

Gas Chromatography (GC): In GC, the compound is vaporized and travels through a long capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. A non-polar or mid-polar stationary phase column is typically used for the analysis of carbonyl compounds. The time it takes for the compound to exit the column, known as the retention time, is a characteristic property under specific analytical conditions and can be used for identification when compared to an authentic standard. mdpi.com

GC-Mass Spectrometry (GC-MS): Coupling a gas chromatograph to a mass spectrometer provides a powerful two-dimensional analytical tool. mdpi.com As components elute from the GC column, they are directly introduced into the MS, which acts as a highly specific detector. The MS records the mass spectrum of each eluting compound, providing a fragmentation pattern that can be compared against spectral libraries for positive identification. nih.gov GC-MS is widely used for the detection of this compound in various matrices, including atmospheric and environmental samples. uci.eduresearchgate.net For quantitative analysis, derivatization of the carbonyl groups is sometimes performed to create more stable and less reactive derivatives, which can improve chromatographic performance and sensitivity. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation of Non-Volatile or Thermally Labile Derivatives

Direct analysis of low-molecular-weight carbonyls like this compound by High-Performance Liquid Chromatography (HPLC) is often impractical due to their volatility and poor chromophoric properties, which result in low sensitivity with common UV-Vis detectors. To overcome these limitations, the compound is typically converted into a non-volatile and UV-active derivative prior to analysis. The most widely adopted method for this purpose is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). rsc.org

The reaction with DNPH targets the aldehyde functional group, yielding a stable 2,4-dinitrophenylhydrazone derivative. This derivative possesses strong chromophores, allowing for sensitive detection at wavelengths around 360 nm. nih.gov The resulting hydrazone is significantly less volatile and more thermally stable than the parent aldehyde, making it ideally suited for separation using reversed-phase HPLC.

The separation is typically achieved on a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient. This allows for the effective separation of various carbonyl-hydrazone derivatives present in a single sample. The standard methodology for the determination of carbonyl compounds in air, including those structurally similar to this compound, is specified in ISO 16000-3, which relies on DNPH derivatization followed by HPLC analysis. rsc.org

Table 1: Illustrative HPLC Conditions for Analysis of Carbonyl-DNPH Derivatives

ParameterConditionPurpose
Stationary Phase C18 Reversed-Phase ColumnProvides hydrophobic surface for separation of derivatives.
Mobile Phase Acetonitrile/Water GradientAllows for elution and separation of multiple derivatives with varying polarities.
Detector UV-VisSet to ~360 nm for maximum absorbance of the dinitrophenylhydrazone moiety. nih.gov
Flow Rate 1.0 - 1.5 mL/minTypical analytical flow rate for standard bore columns.
Temperature Ambient or slightly elevated (e.g., 30-40 °C)Ensures reproducible retention times.

Derivatization Strategies for Enhanced Chromatographic Detection

Derivatization is a critical step in the analysis of this compound, transforming it into a species with improved chromatographic and detection characteristics. nih.gov The choice of reagent depends on the analytical method (GC or LC), the sample matrix, and the desired sensitivity.

2,4-Dinitrophenylhydrazine (DNPH): As the most common reagent for HPLC analysis, DNPH reacts with carbonyls to form yellow/orange 2,4-dinitrophenylhydrazones. rsc.org The reaction is robust and forms the basis of standardized methods for air quality monitoring. rsc.org Sampling often occurs by drawing air through a cartridge impregnated with DNPH, allowing for simultaneous collection and derivatization. rsc.org

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This reagent is highly effective for derivatizing carbonyl compounds for analysis by Gas Chromatography (GC), particularly with an electron capture detector (ECD) or mass spectrometry (MS). PFBHA reacts with both aldehydes and ketones to form PFBHA-oximes. researchgate.netresearchgate.net For a dicarbonyl like this compound, studies on the analogous compound 4-oxopentanal (B105764) show that it typically forms a doubly derivatized oxime. researchgate.net This method is extremely sensitive, allowing for the detection of trace levels of the compound. researchgate.net

Benzylhydroxylamine (BHA): Used in research for the analysis of multifunctional carbonyls in environmental samples, BHA converts carbonyl groups into their corresponding O-benzylhydroxyloxime derivatives. acs.org These derivatives can then be further treated with a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide) to derivatize any hydroxyl groups before GC/MS analysis. acs.org This strategy was successfully used to measure atmospheric concentrations of 4-oxopentanal. psu.edu

O-tert-butyl-hydroxylamine (TBOX): This agent has been presented as a newer method for converting dicarbonyls into oximes, with advantages including the ability to perform the reaction in aqueous solutions and a shortened reaction time. nih.gov

Table 2: Comparison of Common Derivatization Reagents for this compound

ReagentTarget Functional Group(s)Typical Analytical MethodKey Advantages
2,4-Dinitrophenylhydrazine (DNPH) Aldehyde, KetoneHPLC-UVWell-established, basis of ISO standards, strong chromophore. rsc.orgnih.gov
PFBHA Aldehyde, KetoneGC-MS/ECDExtremely high sensitivity, forms stable oxime derivatives. researchgate.netresearchgate.net
Benzylhydroxylamine (BHA) Aldehyde, KetoneGC-MS/FIDEffective for multifunctional carbonyls in complex matrices. acs.orgpsu.edu
O-tert-butyl-hydroxylamine (TBOX) Aldehyde, KetoneGC-MSSuitable for aqueous-phase reactions, shorter reaction times. nih.gov

Trace Analysis and Environmental Monitoring Methodologies

This compound and its structural analog 4-oxopentanal (4-OPA) are recognized as important secondary products in atmospheric chemistry. They are formed from the oxidation of biogenic volatile organic compounds (BVOCs) such as terpenes and squalene (B77637) by atmospheric oxidants like ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). psu.educhemrxiv.org Their presence, even at trace levels, is significant for understanding atmospheric processes.

Methodologies for trace analysis must combine efficient sample collection with highly sensitive detection. A study conducted in a forestal atmosphere successfully quantified gaseous and particulate 4-OPA using a specialized sampling and analysis protocol. psu.edu

Sampling: An annular denuder sampling system was employed to simultaneously collect the compound from both the gas and particulate phases. psu.edu This system separates gaseous components, which diffuse to and are trapped on coated surfaces, from particulate matter, which is collected on a downstream filter. This separation is crucial for understanding the phase partitioning of the compound in the atmosphere.

Analysis: The collected 4-OPA was derivatized using benzylhydroxylamine to form the corresponding oxime. Quantification was then performed using gas chromatography with a flame ionization detector (GC-FID). acs.orgpsu.edu

Research in a Japanese forest found that gaseous concentrations of 4-OPA ranged from 44 to 384 parts per trillion by volume (pptv), while particulate concentrations reached up to 207 ng/m³. psu.edu These findings underscore that 4-OPA is an important constituent of organic aerosols in forested environments. psu.edu The concentration of such carbonyls can be highly dynamic, reacting to changes in precursor emissions, sunlight, and oxidant levels. rsc.org

Table 3: Reported Atmospheric Concentrations of 4-Oxopentanal in a Forestal Environment

PhaseConcentration RangeAverage Particulate Fraction
Gas Phase 180 ng/m³ (44 pptv) - 1570 ng/m³ (384 pptv)10%
Particulate Phase Below Detection Limit (25 ng/m³) - 207 ng/m³N/A

Source: Data from Matsunaga et al. (2004) psu.edu

Computational Chemistry and Theoretical Investigations of 4 Methyl 3 Oxopentanal

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular structures and reactions. While specific, in-depth computational studies exclusively focused on 4-methyl-3-oxopentanal are not extensively available in peer-reviewed literature, the established methodologies have been widely applied to analogous compounds, such as 4-oxopentanal (B105764) and other β-dicarbonyls. rsc.orgacs.orgresearchgate.net These studies provide a robust framework for understanding the expected theoretical results for this compound.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structure

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, these calculations would predict key structural parameters. Based on studies of similar ketones and aldehydes, a hypothetical set of ground state geometrical parameters could be derived. researchgate.net

Table 1: Hypothetical Ground State Geometrical Parameters for this compound (Calculated using DFT)

Parameter Bond/Angle Predicted Value
Bond Length C=O (aldehyde) ~1.21 Å
C-C (adjacent to aldehyde) ~1.51 Å
C=O (ketone) ~1.23 Å
C-C (isopropyl) ~1.54 Å
Bond Angle O=C-C ~124°
C-C-C ~110°

The electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), is also a key output of DFT calculations. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Predicted IR Frequencies: Theoretical calculations of the vibrational frequencies can identify the characteristic stretching and bending modes of the functional groups in this compound.

Table 2: Predicted Characteristic IR Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
C-H stretch (aldehyde) Aldehyde ~2820 and ~2720
C=O stretch (aldehyde) Aldehyde ~1725
C=O stretch (ketone) Ketone ~1715

Predicted NMR Chemical Shifts: The magnetic shielding of each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. These predictions are crucial for assigning signals in experimentally obtained NMR spectra. rsc.org

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CHO 9.8 202
CH₂ 2.8 45
C=O - 210
CH (isopropyl) 2.9 41

Elucidation of Reaction Mechanisms, Transition States, and Activation Barriers

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states and the calculation of activation barriers, providing a deeper understanding of reaction kinetics and mechanisms. For instance, theoretical studies have been conducted on the formation of the related compound 4-oxopentanal from the ozonolysis of larger organic molecules. acs.orgresearchgate.net Similar computational approaches could be applied to understand the reactions of this compound, such as its oxidation, reduction, or participation in aldol (B89426) condensation reactions.

Thermodynamics and Kinetics of Tautomeric Processes

Like other β-dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomers. Keto-enol tautomerism is a fundamental process that significantly influences the reactivity of carbonyl compounds. researchgate.net

Computational studies can quantify the relative stabilities of the keto and enol forms and the energy barriers for their interconversion. This would involve calculating the Gibbs free energies of the different tautomers and the transition states that connect them. For related compounds like 2,4-pentanedione, the enol form is significantly stabilized by intramolecular hydrogen bonding. researchgate.net A similar effect would be expected for the enol form of this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the conformational flexibility and dynamic behavior of molecules over time.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable single bonds, leading to a variety of possible conformations. A systematic conformational analysis, often performed by rotating bonds and calculating the energy at each step (a potential energy surface scan), can identify the most stable conformers. researchgate.net

Investigation of Intermolecular Interactions and Aggregation Behavior

The unique bifunctional nature of this compound, possessing both an aldehyde and a ketone group, governs its intermolecular behavior. As polar compounds, aldehydes and ketones interact in their pure state primarily through dipole-dipole interactions. ksu.edu.sa The oxygen atom of the carbonyl groups, with its lone pair of electrons, can act as a hydrogen bond acceptor, enabling interactions with protic molecules like water or alcohols. ksu.edu.sa This characteristic influences its solubility; while lower molecular weight aldehydes and ketones are soluble in water, this solubility decreases as the hydrocarbon portion of the molecule grows. ksu.edu.sa

Computational studies and experimental observations have highlighted the significant role of this compound in atmospheric and indoor chemistry, particularly in particle formation and aggregation. Research has shown that aqueous reactions involving 4-oxopentanal and ammonium (B1175870) sulfate (B86663) can produce 2-methyl pyrrole (B145914). acs.org While 2-methyl pyrrole itself does not absorb visible light, it can undergo further reactions with 4-oxopentanal to form brown carbon (BrC) compounds, which contribute to the light-absorbing properties of atmospheric aerosols. acs.org The formation of this BrC is notably accelerated by the evaporation of the solution, underscoring the critical role of dehydration processes in the aggregation mechanism. acs.org

Molecular dynamics (MD) simulations have become a crucial tool for investigating the interactions of this compound (often abbreviated as 4-OPA in environmental studies) at a molecular level. annualreviews.orgresearchgate.net This compound is a known oxidation product from the reaction of ozone with squalene (B77637), a key component of human skin oils. researchgate.netacs.org MD simulations are used to model its transport and interaction with various indoor surfaces and its permeation through biological membranes. annualreviews.orgacs.org These computational approaches help elucidate the complex dynamics of skin oil oxidation products and their impact on indoor air quality. annualreviews.org Enhanced sampling molecular dynamics simulations have been specifically employed to calculate the free energy profiles and permeability of 4-OPA through skin models, revealing the high degree of order in skin lipids as a significant barrier. acs.org

Table 1: Summary of Studied Intermolecular Interactions for this compound

Type of Interaction Interacting Species Context/Environment Key Finding Computational Method
Dipole-Dipole Self-interaction Pure compound Primary force in the pure state. ksu.edu.sa General Chemical Principles
Hydrogen Bonding Water, Alcohols Aqueous solutions Acts as a hydrogen bond acceptor. ksu.edu.sa General Chemical Principles
Aqueous Phase Reaction Ammonium Sulfate, Amino Acids Atmospheric Aerosols Forms light-absorbing brown carbon (BrC). acs.org Gas Chromatography, Spectroscopy
Surface Interaction Indoor Surfaces (Glass, Paints) Indoor Air Chemistry Adsorption and dynamics on surfaces. annualreviews.org Molecular Dynamics (MD)
Membrane Permeation Stratum Corneum (Skin) Lipids Dermal Exposure Simulating transport through the skin barrier. acs.org Enhanced Sampling MD (Metadynamics)

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that aim to correlate the chemical structure of compounds with their physical, chemical, or biological activity. For a reactive species like this compound, QSAR studies are particularly relevant for predicting its potential environmental fate and toxicological effects. There is a growing interest in developing structure-reactivity models for aldehydes and ketones, especially concerning health outcomes like respiratory sensitization and irritation. nih.gov These models often identify associations between the number and type of functional groups—such as the dicarbonyl moiety in this compound—and the potential for adverse health effects. nih.gov

While specific, validated QSAR models developed exclusively for this compound are not prominent in the literature, the principles and methodologies are well-established for this class of compounds. For instance, QSAR and structure-activity relationship (SAR) models have been extensively developed to predict the reactivity of various alkenes with ozone, which are often the precursors to carbonyl compounds like 4-oxopentanal in the atmosphere. researchgate.netnih.gov These models utilize a range of statistical methods and molecular descriptors to forecast reaction rate coefficients. researchgate.net The insights from these studies, which highlight the influence of steric and electronic effects of substituents on reactivity, are foundational for developing predictive models for this compound itself. researchgate.net It has been suggested that the formation parameters of 4-oxopentanal should be more accurately characterized based on its derived human reference values for sensory irritation, pointing to a need for targeted QSAR development. nih.gov

Table 2: Common Methodologies in QSAR Applicable to Carbonyl Compounds

QSAR/QSRR Methodology Abbreviation Description
Multiple Linear Regression MLR A linear approach to model the relationship between a dependent variable and one or more independent variables (molecular descriptors). researchgate.net
Partial Least Squares Regression PLS A statistical method that finds a linear regression model by projecting the predicted variables and the observable variables to a new space. Useful when descriptors are highly correlated. researchgate.net
Artificial Neural Network ANN A computational model inspired by the structure and function of biological neural networks, capable of modeling complex non-linear relationships. researchgate.net
Support Vector Machine SVM A supervised machine learning algorithm used for classification and regression analysis that finds an optimal hyperplane to separate data points. researchgate.net

Development and Validation of Computational Models

The development and validation of robust computational models are essential for understanding the reactivity, transformation, and environmental impact of this compound. A variety of computational techniques, from quantum mechanical calculations to large-scale kinetic models, have been applied.

Quantum Chemistry Methods: Density Functional Theory (DFT) is a powerful tool used to investigate the fundamental properties of this compound. rsc.org DFT calculations, often using functionals like B3LYP, can elucidate reaction mechanisms at the electronic level. acs.org This includes calculating the energies of transition states and activation barriers for reactions such as nucleophilic additions or oxidation. Furthermore, DFT can be used to predict spectroscopic data, such as IR and NMR spectra, which can then be compared with experimental results to validate the computed structural assignments. Solvation models, like the COSMO-RS model, can be combined with DFT to predict thermodynamic properties such as solvation free energies in different solvents. Theoretical investigations have successfully confirmed the formation of 4-oxopentanal as a product in the OH-initiated degradation of α-terpineol, validating the proposed reaction mechanisms against experimental detection. rsc.org

Kinetic and Transport Models: On a larger scale, computational models have been developed to simulate the behavior of this compound (4-OPA) in complex environments like indoor spaces. Researchers have combined multiphase chemical kinetic models with computational fluid dynamics (CFD) to predict the spatial and temporal distribution of 4-OPA resulting from reactions between ozone and human skin lipids. researchgate.net A key component of this research is the development of kinetic multilayer models, such as the KM-SUB-Skin-Clothing model, which describes the chemical reactions on the surface and in the bulk of skin and clothing. researchgate.net The kinetic parameters for these models are often derived from more fundamental Molecular Dynamics (MD) simulations. researchgate.net Validation of these large-scale models is achieved by comparing the predicted concentrations of 4-OPA with measurements from controlled chamber experiments. researchgate.netdtu.dk For instance, mass balance models have been used where product yields are adjusted until the model's source-to-sink ratios approach unity, aligning the simulation with empirical data. dtu.dk

Table 3: Overview of Computational Models Applied to this compound

Model/Method Scale Application Purpose
Density Functional Theory (DFT) Molecular Quantum Mechanics Elucidate reaction mechanisms, calculate activation energies, predict spectroscopic properties. rsc.org
COSMO-RS Molecular Solvation Thermodynamics Predict solvation free energies and partitioning behavior.
Molecular Dynamics (MD) Nanoscale Classical Mechanics Simulate intermolecular interactions, surface dynamics, and derive parameters for kinetic models. annualreviews.orgresearchgate.net
Enhanced Sampling MD (Metadynamics) Nanoscale Statistical Mechanics Calculate free energy profiles and permeability coefficients for transport across membranes. acs.org
Kinetic Multilayer Models (e.g., KM-SUB) Mesoscale Chemical Kinetics Model the multiphase chemistry of ozone reacting with skin lipids on surfaces and clothing. researchgate.net
Computational Fluid Dynamics (CFD) Macroscale Fluid Dynamics Predict the concentration and distribution of 4-OPA in an indoor air environment. researchgate.net
Mass Balance Models Macroscale System Dynamics Account for the formation, transport, and removal of 4-OPA in a defined volume (e.g., a room). dtu.dk

Synthetic Utility and Catalytic Applications of 4 Methyl 3 Oxopentanal

Role as a Versatile Building Block in Complex Organic Synthesis

The presence of two electrophilic centers and acidic α-hydrogens makes 4-Methyl-3-oxopentanal a valuable precursor in the construction of diverse molecular architectures, particularly heterocyclic systems and other functionalized derivatives.

Precursor for the Synthesis of Nitrogen-Containing Heterocycles (e.g., pyrroles, imines)

This compound is a suitable starting material for synthesizing nitrogen-containing heterocycles through well-established condensation reactions. As a 1,4-dicarbonyl compound, it can undergo the Paal-Knorr pyrrole (B145914) synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of the dicarbonyl with a primary amine or ammonia (B1221849) under neutral or weakly acidic conditions to form a substituted pyrrole. organic-chemistry.org The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. organic-chemistry.org In the case of this compound, this reaction would lead to the formation of 2-isopropyl-4-methylpyrrole.

Furthermore, the aldehyde functional group of this compound can readily react with primary amines to form imines (Schiff bases). This transformation is a fundamental reaction in organic chemistry and serves as a pathway to various other nitrogen-containing compounds. mdpi.com

Intermediate in the Preparation of Amide Derivatives (e.g., 4-methyl-3-oxo-N-phenyl valeramide)

The synthesis of amide derivatives from aldehyde precursors is a feasible transformation. While 4-methyl-3-oxo-N-phenyl valeramide is a notable amide derivative, particularly as a key intermediate in the synthesis of atorvastatin, its documented industrial synthesis proceeds via the amidation reaction between isobutyryl methyl acetate (B1210297) and aniline. google.comgoogle.compatsnap.com This process has been optimized for high yield (not less than 96%) and purity (more than 98%). google.comgoogle.com

Theoretically, this compound could be a precursor to amide derivatives through an oxidation-amination sequence. The aldehyde moiety could first be oxidized to the corresponding carboxylic acid, 4-methyl-3-oxopentanoic acid. This keto acid could then be coupled with an amine, such as aniline, using standard peptide coupling reagents to form the desired amide bond. However, the direct synthesis from isobutyryl methyl acetate is the more established and efficient route for this specific compound. google.compatsnap.com

Application in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. nih.gov The bifunctional nature of this compound makes it a potentially valuable substrate for MCRs. Aldehydes are common components in many well-known MCRs, including the Ugi and Passerini reactions, which are based on isocyanide chemistry, and the Hantzsch dihydropyridine (B1217469) synthesis. mdpi.com

For instance, the aldehyde group of this compound could participate in an Ugi four-component reaction (U-4CR) with an amine, an isocyanide, and a carboxylic acid to generate a dipeptide-like scaffold. mdpi.com The ketone functionality would remain intact in the product, offering a handle for subsequent transformations. Similarly, it could serve as the aldehyde component in phosphine-catalyzed three-component reactions, reacting with an acrylate (B77674) and a nucleophile like dialkyl malonate to build highly functionalized acyclic structures. nih.gov

Catalytic Transformations Involving this compound

The reactivity of the dual carbonyl groups in this compound allows it to participate in a variety of catalytic transformations, including cascade reactions and processes mediated by organocatalysts or metal complexes.

Participation in Cascade Reactions for Biomass Valorization (inference from analogous compounds)

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are crucial for the efficient conversion of biomass into valuable chemicals. Analogous 1,4-dicarbonyl compounds, such as 4-oxopentanal (B105764), are key intermediates in the valorization of lignocellulosic biomass. For example, strong Brønsted acids can catalyze the hydrolysis of 2-methylfuran (B129897) (derived from furfural) to 4-oxopentanal, which can then undergo further condensation reactions.

By analogy, this compound could be a platform molecule within similar catalytic cascades. If generated from biomass-derived precursors, its dual functionality could be exploited in sequential catalytic steps, such as aldol (B89426) condensations followed by hydrogenation/dehydration cycles, to build larger carbon skeletons suitable for biofuels or specialty chemicals.

Role in Organocatalysis and Metal-Catalyzed Processes

The development of organocatalysis and the continuous advancement of metal-catalyzed reactions have provided powerful tools for selective transformations of carbonyl compounds. google.comresearchgate.net this compound is a suitable substrate for such processes.

In the realm of organocatalysis, ketoaldehydes can undergo sequential stereoselective reactions. For example, a one-pot process involving an organocatalyzed Michael addition of a ketone to an enal can be followed by a catalytic intramolecular Tishchenko reaction of the resulting ketoaldehyde intermediate. uva.es This Tishchenko reaction, which is a disproportionation of two aldehyde groups to form an ester, can be applied intramolecularly to a ketoaldehyde, where the ketone and aldehyde groups react to form a lactone (a cyclic ester). uva.esorganic-chemistry.org This transformation can be promoted by various catalysts, including those based on ytterbium triflate or iridium complexes. uva.esresearchgate.net

Metal catalysts offer a wide array of potential transformations for this compound. Chemoselective reduction of the aldehyde in the presence of the ketone, or vice versa, can be achieved using specific catalyst systems (e.g., modified borohydride (B1222165) reagents or catalytic hydrogenation with specially designed metal catalysts). Palladium-catalyzed reactions are particularly versatile and could be employed for hydrogenation, oxidation, or cross-coupling reactions. researchgate.net The development of bimetallic catalysts, such as Ag/Pd, has also provided efficient methods for reactions like one-pot cross-aldol condensations in environmentally benign solvents like water.

Compound Reference Table

Compound NameIUPAC NameMolecular Formula
This compoundThis compoundC₆H₁₀O₂
4-methyl-3-oxo-N-phenyl valeramide4-Methyl-3-oxo-N-phenylpentanamideC₁₂H₁₅NO₂
Isobutyryl methyl acetateMethyl 4-methyl-3-oxopentanoateC₇H₁₂O₃
AnilineAnilineC₆H₇N
Pyrrole1H-PyrroleC₄H₅N
ImineImineR₂C=NR'
4-oxopentanal4-OxopentanalC₅H₈O₂
2-methyl pyrrole2-Methyl-1H-pyrroleC₅H₇N
Furfural (B47365)Furan-2-carbaldehydeC₅H₄O₂
2-methylfuran2-MethylfuranC₅H₆O
LactoneOxacycloalkan-2-oneVaries

Enzyme-Mediated Biotransformations (inference from related compounds)

Direct research on the enzyme-mediated biotransformations of this compound is not extensively documented in publicly available literature. However, based on its chemical structure—a γ-ketoaldehyde—it is possible to infer its potential as a substrate for several classes of enzymes by examining studies on structurally analogous compounds such as other keto-aldehydes and dicarbonyls. nih.govucl.ac.uk The presence of both an aldehyde and a ketone functional group offers multiple sites for enzymatic action, suggesting potential for selective and stereoselective conversions.

The primary enzymatic transformations applicable to this compound can be categorized based on the targeted functional group and the type of reaction catalyzed. These include reductions, oxidations, and carbon-nitrogen bond formations.

Inferred Enzymatic Reactions

Reduction by Alcohol Dehydrogenases (ADHs) and Reductases: Alcohol dehydrogenases (ADHs) and other keto-reductases are well-known for their ability to catalyze the reversible reduction of aldehydes and ketones to their corresponding alcohols. nih.govgeorgiasouthern.edu It is highly plausible that this compound would serve as a substrate for these enzymes. Depending on the enzyme's selectivity, reduction could occur at either the aldehyde or the ketone.

Reduction of the Aldehyde: Selective reduction of the aldehyde group would yield 4-methyl-3-oxopentan-1-ol.

Reduction of the Ketone: Reduction of the keto group would produce 4-methyl-1-hydroxypentan-3-ol. Given that the ketone is adjacent to a chiral center, this reduction could proceed with high enantioselectivity, yielding either the (R)- or (S)- diastereomer of the corresponding diol, a valuable chiral building block. Enzyme-catalyzed enantioselective reductions of ketones are a common strategy in asymmetric synthesis. georgiasouthern.edu

Oxidation by Aldehyde Dehydrogenases (ALDHs) or Oxidases: The aldehyde functional group is susceptible to oxidation to a carboxylic acid. nih.gov This transformation could be catalyzed by aldehyde dehydrogenases or certain oxidases, resulting in the formation of 4-methyl-3-oxopentanoic acid. This reaction is a common metabolic pathway for aldehydes. nih.gov

Amination by Transaminases (TAms): Transaminases, particularly ω-transaminases (ω-TAms), catalyze the conversion of ketones and aldehydes into chiral amines, a highly valuable transformation in pharmaceutical synthesis. ucl.ac.uk Research has demonstrated that ω-TAms exhibit broad substrate selectivity beyond their natural α-keto acid substrates, accepting various ketones. ucl.ac.uk By inference, this compound could be a substrate for ω-TAms.

Amination at the Ketone: The C3-keto group is a likely target for ω-TAms, which would lead to the synthesis of 4-methyl-3-aminopentanal. This reaction could be highly stereoselective.

Amination at the Aldehyde: While less common for ω-TAms, amination at the aldehyde position to form a terminal amine is also a possibility.

Carbon-Carbon Bond Formation/Cleavage by Aldolases: Aldolases are enzymes that catalyze aldol addition or retro-aldol cleavage reactions. libretexts.org Class I aldolases operate via the formation of a key lysine-linked imine intermediate, while Class II aldolases are metal-dependent. libretexts.org Given the 1,3-dicarbonyl-like nature of the molecule, it or its derivatives could potentially interact with aldolases or enzymes with similar mechanisms. For instance, an enzyme could catalyze a retro-aldol cleavage, breaking the C3-C4 bond.

The table below summarizes the potential biotransformations based on these inferences.

Table 1: Potential Enzyme-Mediated Transformations of this compound

Enzyme Class Targeted Functional Group Potential Product Reaction Type
Alcohol Dehydrogenase (ADH) / Reductase Aldehyde (C1) 4-methyl-3-oxopentan-1-ol Selective Reduction
Alcohol Dehydrogenase (ADH) / Reductase Ketone (C3) 4-methyl-1-hydroxypentan-3-ol Asymmetric Reduction
Aldehyde Dehydrogenase (ALDH) / Oxidase Aldehyde (C1) 4-methyl-3-oxopentanoic acid Oxidation
Transaminase (ω-TAm) Ketone (C3) 4-methyl-3-aminopentanal Reductive Amination

Research on the related compound 4-oxopentanal further supports these inferences. For example, 4-oxopentanal has been successfully used as a substrate in chemoenzymatic synthesis, including reactions involving transaminases to create precursors for alkaloid synthesis. ucl.ac.ukmmu.ac.uk This demonstrates the utility of enzymes in selectively targeting one carbonyl group in a dicarbonyl compound.

Table 2: Documented Enzymatic Reactions with an Analogous Substrate

Substrate Enzyme Class Reaction Description Application Reference
4-Oxopentanal Transaminase (TAm) Used as a carbonyl acceptor in a chemoenzymatic cascade. Synthesis of piperidine (B6355638) alkaloids. ucl.ac.uk, mmu.ac.uk

Future Research Directions and Unaddressed Questions for 4 Methyl 3 Oxopentanal

Development of Novel Green and Sustainable Synthetic Routes

Current industrial production of 4-Methyl-3-oxopentanal often relies on the vapor-phase dehydrogenation of 4-methyl-3-hydroxypentanal over metal catalysts. While effective, these methods present opportunities for greener and more sustainable alternatives. Future research should focus on developing synthetic pathways that minimize energy consumption, utilize renewable feedstocks, and employ non-toxic, earth-abundant catalysts.

One promising avenue is the exploration of biocatalytic strategies. The use of enzymes or whole-cell systems could offer highly selective and environmentally benign routes to this compound and its derivatives. Additionally, investigating catalytic routes from biomass-derived platform chemicals, such as furfural (B47365), could provide a sustainable and economically viable production method. researchgate.netmdpi.com For instance, the aqueous-phase hydrogenation of furfural over specific palladium catalysts has shown potential for producing 4-oxopentanal (B105764), a structurally related compound. researchgate.net

Table 1: Comparison of Potential Synthetic Approaches

Synthesis MethodAdvantagesChallenges
Catalytic DehydrogenationEstablished industrial process. High energy input, potential for heavy metal catalyst use.
BiocatalysisHigh selectivity, mild reaction conditions, renewable.Enzyme stability and cost, substrate scope.
Biomass ConversionUtilizes renewable feedstocks. mdpi.comMulti-step processes, catalyst development needed. researchgate.net

In-depth Mechanistic Investigations of Complex Transformations

The dual aldehyde and ketone functionalities of this compound make it a reactive molecule capable of participating in a variety of complex chemical transformations. While its general reactivity with nucleophiles is understood, detailed mechanistic studies of its reactions are largely absent from the literature.

Future work should employ advanced computational and experimental techniques to investigate the reaction mechanisms of this compound in processes such as aldol (B89426) condensations, oxidations, and reductions. For example, understanding the formation of brown carbon from the reaction of 4-oxopentanal (a related compound) with ammonium (B1175870) sulfate (B86663) and amines could provide insights into aerosol formation and atmospheric chemistry. uci.edu Elucidating the precise pathways and intermediates will not only enhance fundamental chemical knowledge but also enable better control over product selectivity in synthetic applications.

Exploration of Undiscovered Catalytic Potentials

The unique electronic and steric properties of this compound suggest it could serve as a valuable ligand or precursor in catalysis. Its carbonyl groups can coordinate to metal centers, potentially influencing the activity and selectivity of catalytic transformations.

A key area for future research is the design and synthesis of novel organocatalysts derived from this compound. These metal-free catalysts could be employed in a range of asymmetric reactions, contributing to the development of more sustainable chemical processes. google.com Furthermore, investigating the catalytic activity of metal complexes incorporating this compound or its derivatives could lead to the discovery of new catalysts for fine chemical synthesis.

Advanced Analytical Method Development for In Situ Monitoring

The detection and quantification of this compound, particularly in complex matrices like indoor air, present analytical challenges. nih.gov Current methods often involve derivatization followed by gas chromatography-mass spectrometry (GC-MS), which can be time-consuming and may not be suitable for real-time monitoring. oup.comrsc.org

There is a pressing need to develop advanced analytical techniques for the in situ monitoring of this compound. Technologies such as Proton Transfer Reaction Mass Spectrometry (PTR-MS) and selected ion flow tube mass spectrometry (SIFT-MS) could offer the necessary sensitivity and time resolution to study its dynamic behavior in various environments. bham.ac.uk The development of selective sensors for the continuous monitoring of this and other volatile organic compounds (VOCs) would be a significant step forward in indoor air quality assessment and atmospheric chemistry research.

Integration into Systems Chemistry and Materials Science Applications

The ability of this compound to participate in self-assembly and polymerization reactions opens up possibilities for its use in systems chemistry and materials science. Its bifunctional nature could be exploited to create complex molecular networks and functional materials.

Future research could explore the use of this compound as a building block for the synthesis of novel polymers and functional materials. For example, its reaction with other monomers could lead to the formation of polyesters or polyacetals with tailored properties. In the realm of systems chemistry, investigating the role of this compound in the formation of complex reaction networks and emergent properties could provide insights into the origins of molecular complexity.

Comprehensive Atmospheric Chemistry Modeling and Experimental Validation

This compound has been identified as a secondary organic aerosol (SOA) precursor, formed from the atmospheric oxidation of biogenic and anthropogenic VOCs like γ-terpinene and α-terpineol. bham.ac.ukresearchgate.netepa.gov However, its precise contribution to aerosol formation and its subsequent atmospheric fate are not well understood.

Comprehensive atmospheric chemistry models are needed to simulate the formation, transport, and removal of this compound. These models should be validated with robust experimental data from both laboratory studies and field campaigns. acs.org Chamber experiments investigating the ozonolysis and photooxidation of relevant precursors under controlled conditions will provide crucial kinetic and mechanistic data. researchgate.netacs.org Furthermore, field measurements in various environments, from forested areas to urban centers, are necessary to quantify its ambient concentrations and assess its impact on air quality and climate. psu.edu

Table 2: Key Precursors and Formation Pathways of this compound in the Atmosphere

PrecursorOxidantFormation PathwayReference
γ-TerpineneOzoneOzonolysis researchgate.net
α-TerpineolOH radicalOH-initiated degradation epa.gov
Squalene (B77637)OzoneOzonolysis oup.comacs.org
Geraniol (B1671447)OH radical, OzoneOxidation researchgate.net
LimoneneOzoneOzonolysis researchgate.net

Q & A

Q. Key Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.
  • Temperature Control : Maintain ≤ 40°C to prevent decomposition of the aldehyde group.
  • Purification : Distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) minimizes thermal degradation .

(Advanced) How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Answer :
Contradictions often arise from differing experimental setups. Mitigation strategies include:

  • Standardized Protocols : Adopt uniform conditions for solubility testing (e.g., DMSO vs. water) and stability assessments (pH, temperature).
  • Data Sharing : Publish raw NMR/UV-Vis spectra and chromatograms to enable cross-lab validation .
  • Controlled Replication : Repeat experiments using identical reagents (e.g., same supplier, purity grade) and instrumentation.
    Example : Discrepancies in boiling points may stem from impurities; use GC-MS to verify compound purity (≥95%) before measurement .

(Advanced) What experimental design principles are essential for studying nucleophilic addition reactions of this compound?

Answer :
Key considerations:

  • Reagent Selection : Use nucleophiles (e.g., Grignard reagents, amines) with varying steric/electronic profiles to probe regioselectivity.
  • Kinetic vs. Thermodynamic Control : Adjust temperature (e.g., −78°C for kinetic products) and solvent polarity (e.g., THF vs. DMF).
  • Analytical Validation :
    • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent).
    • Quantify yields using internal standards (e.g., biphenyl) in HPLC .
      Statistical Rigor : Triplicate runs with ANOVA analysis (p < 0.05) to confirm reproducibility .

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

Answer :
While specific safety data for this compound is limited, general aldehyde handling practices apply:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
    Emergency Response : In case of skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

(Advanced) How can computational methods (e.g., DFT) enhance the study of this compound’s reactivity?

Q. Answer :

  • Reaction Mechanism Elucidation : Use Gaussian or ORCA software to calculate transition states and activation energies for nucleophilic additions.
  • Solvent Effects : Employ COSMO-RS models to predict solvation free energies in different solvents (e.g., water vs. ethanol).
  • Spectroscopic Predictions : Compare computed IR/NMR spectra (via ADF or NWChem) with experimental data to validate structural assignments .

(Basic) What are the documented downstream applications of this compound in organic synthesis?

Answer :
The compound serves as a precursor for:

  • Heterocycles : Cyclization with hydrazines to form pyrazoles.
  • Pharmaceutical Intermediates : Reduction (NaBH₄) to 4-methyl-3-hydroxypentanal for antimalarial drug synthesis .
    Key Reference : Richards & Stevens (1958) demonstrated its utility in synthesizing β-keto aldehydes via controlled oxidation .

(Advanced) How should researchers design mixed-method studies to explore this compound’s biological activity?

Q. Answer :

  • In Vitro Assays : Pair cytotoxicity screening (e.g., MTT assay on HeLa cells) with mechanistic studies (e.g., ROS detection via DCFH-DA probe).
  • In Silico Docking : Use AutoDock Vina to predict binding affinities for target enzymes (e.g., aldose reductase).
  • Ethical Compliance : Include negative controls (DMSO vehicle) and declare conflicts of interest per journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.